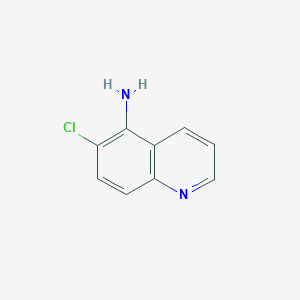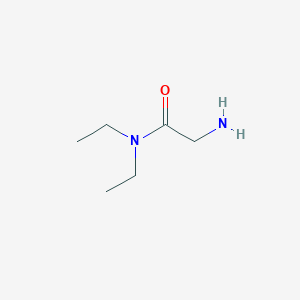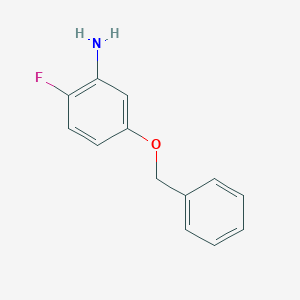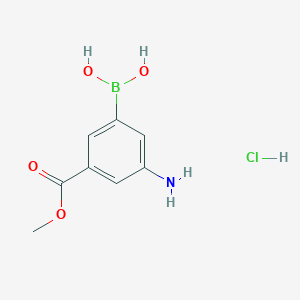
(3-アミノ-5-(メトキシカルボニル)フェニル)ボロン酸塩酸塩
説明
(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride is a boronic acid derivative commonly used in organic synthesis. This compound is particularly significant in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds by reacting with aryl or vinyl halides .
科学的研究の応用
(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
作用機序
Target of Action
Boronic acids, in general, are known to interact with diol-containing compounds . This compound could potentially be used in the development of sensors for detecting saccharides and glycosylated biomolecules .
Mode of Action
The compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it can form carbon-carbon (C-C) bonds by reacting with aryl or vinyl halides . The boron moiety in the compound can be converted into a broad range of functional groups .
Biochemical Pathways
The compound plays a role in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where the boron moiety is transferred from the boronic acid to palladium .
Result of Action
The compound is used as a key reagent in the synthesis of boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction . It is also used as a boronic acid source in the synthesis of boronate-functionalized monomers .
Action Environment
The action, efficacy, and stability of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride can be influenced by various environmental factors. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
生化学分析
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura (SM) coupling reaction . This reaction involves the formation of carbon-carbon bonds by the reaction with aryl or vinyl halides . The process involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .
Cellular Effects
For instance, they can bind to diols, a property that has been exploited in the development of sensors for detecting saccharides and glycosylated biomolecules .
Molecular Mechanism
The molecular mechanism of action of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride is primarily through its role in the Suzuki-Miyaura coupling reaction . In this reaction, the compound acts as a source of boron, facilitating the transmetalation process where organic groups are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, including the Suzuki-Miyaura coupling reaction .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride typically involves the reaction of phenylboronic acid derivatives with appropriate amine and ester groups. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions, functional group tolerance, and the stability of the organoboron reagents .
化学反応の分析
Types of Reactions
(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronate ester.
Reduction: The compound can be reduced to form different boronic acid derivatives.
Substitution: In Suzuki-Miyaura coupling, the boronic acid group reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The reactions typically occur under mild conditions, making them suitable for a wide range of substrates .
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
類似化合物との比較
Similar Compounds
(3-(Aminomethyl)phenyl)boronic acid hydrochloride: Similar in structure but with an aminomethyl group instead of an amino group.
(3,5-Bis(methoxycarbonyl)phenyl)boronic acid: Contains two methoxycarbonyl groups, making it more reactive in certain conditions.
Uniqueness
(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride is unique due to its specific functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it can form stable carbon-carbon bonds under mild conditions .
特性
IUPAC Name |
(3-amino-5-methoxycarbonylphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4.ClH/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5;/h2-4,12-13H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMZZWSCDMMVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)OC)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586008 | |
| Record name | [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-56-8 | |
| Record name | [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-(methoxycarbonyl)benzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


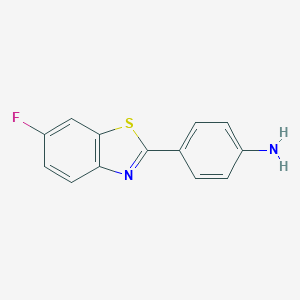
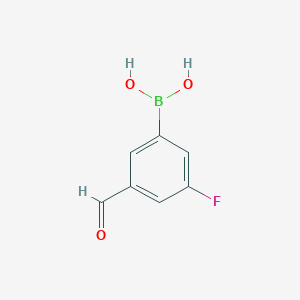
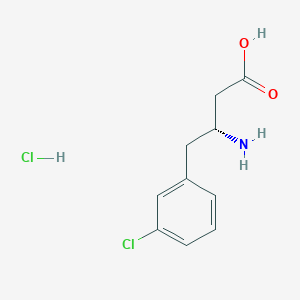
![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)
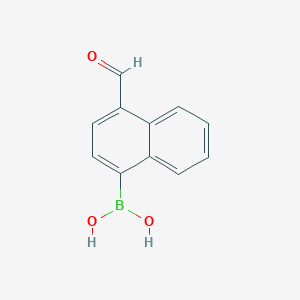
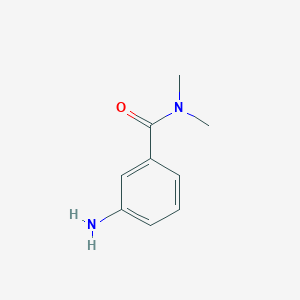
![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
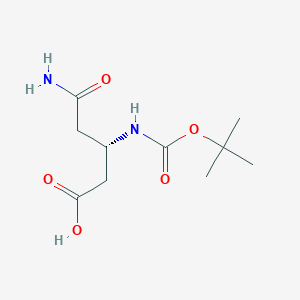
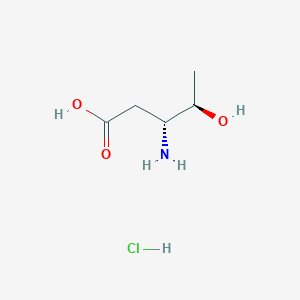
![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
